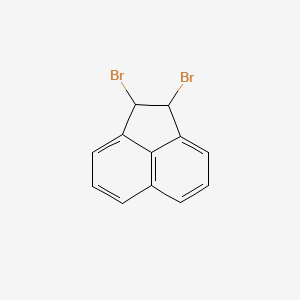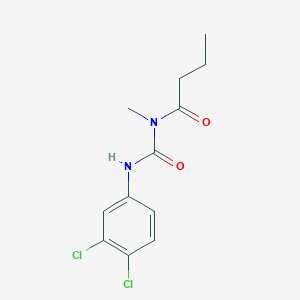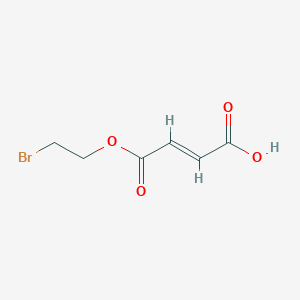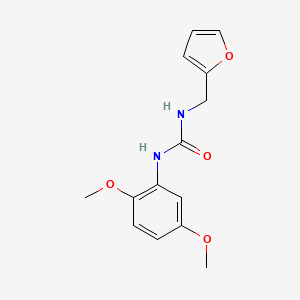
4',4'''-(Trimethylenedioxy)diacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,4’‘’-(Trimethylenedioxy)diacetanilide is an organic compound with the molecular formula C19H22N2O4 and a molecular weight of 342.398 g/mol . This compound is characterized by the presence of two acetanilide groups connected by a trimethylenedioxy bridge. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-(Trimethylenedioxy)diacetanilide typically involves the reaction of acetanilide derivatives with a trimethylenedioxy bridging agent. One common method includes:
Starting Materials: Acetanilide and trimethylenedioxy compound.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the trimethylenedioxy bridge.
Procedure: The acetanilide derivatives are dissolved in an appropriate solvent (e.g., ethanol or methanol), and the trimethylenedioxy compound is added slowly. The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization from a suitable solvent, such as ethanol or acetone.
Industrial Production Methods
In an industrial setting, the production of 4’,4’‘’-(Trimethylenedioxy)diacetanilide may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4’,4’‘’-(Trimethylenedioxy)diacetanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetanilide groups, where halogenating agents like thionyl chloride can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated acetanilide derivatives.
Applications De Recherche Scientifique
4’,4’‘’-(Trimethylenedioxy)diacetanilide is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’,4’‘’-(Trimethylenedioxy)diacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylenedioxy bridge allows for unique binding interactions, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’,4’‘’-(Tetramethylenedioxy)diacetanilide
- 4’,4’‘’-(Hexamethylenedioxy)diacetanilide
- 4’,4’‘’-(Decamethylenedioxy)diacetanilide
Uniqueness
4’,4’‘’-(Trimethylenedioxy)diacetanilide is unique due to its specific trimethylenedioxy bridge, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
51515-51-6 |
|---|---|
Formule moléculaire |
C19H22N2O4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N-[4-[3-(4-acetamidophenoxy)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-14(22)20-16-4-8-18(9-5-16)24-12-3-13-25-19-10-6-17(7-11-19)21-15(2)23/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
GQLHHLBGKVCSBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)







![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953299.png)




